molecular formula C15H16O4 B15334772 Bis(3-methoxyphenoxy)methane CAS No. 56207-33-1

Bis(3-methoxyphenoxy)methane

Cat. No.: B15334772
CAS No.: 56207-33-1
M. Wt: 260.28 g/mol
InChI Key: UEVJKBFAIPMWAQ-UHFFFAOYSA-N
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Description

Bis(3-methoxyphenoxy)methane: is an organic compound with the molecular formula C15H16O4. It consists of two methoxyphenyl groups attached to a central methylene group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Methylation: One common synthetic route involves the methylation of phenol derivatives using methanol in the presence of a strong acid catalyst.

  • Ullmann Condensation: Another method is the Ullmann condensation, where 3-methoxyphenol reacts with formaldehyde under high temperature and pressure in the presence of a copper catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various quinones and phenolic compounds.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: Bis(3-methoxyphenoxy)methane is used as an intermediate in the synthesis of more complex organic compounds. Biology: Medicine: Research is ongoing to explore its use in drug development, especially in the treatment of various diseases. Industry: The compound is used in the production of certain polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Bis(3-methoxyphenoxy)methane exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Bis(4-methoxyphenoxy)methane: Similar structure but with different positions of methoxy groups.

  • Bis(2-methoxyphenoxy)methane: Another structural isomer with methoxy groups at different positions.

Uniqueness: Bis(3-methoxyphenoxy)methane is unique due to its specific arrangement of methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

56207-33-1

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

1-methoxy-3-[(3-methoxyphenoxy)methoxy]benzene

InChI

InChI=1S/C15H16O4/c1-16-12-5-3-7-14(9-12)18-11-19-15-8-4-6-13(10-15)17-2/h3-10H,11H2,1-2H3

InChI Key

UEVJKBFAIPMWAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCOC2=CC=CC(=C2)OC

Origin of Product

United States

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